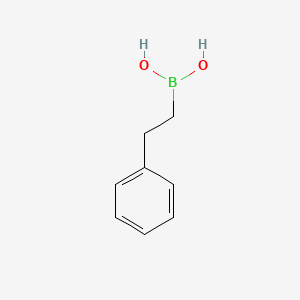

Phenethylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-phenylethylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5,10-11H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPRUMANMDWQMNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCC1=CC=CC=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10188000 | |

| Record name | Phenylethane boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34420-17-2 | |

| Record name | Phenylethane boronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034420172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylethane Boronic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01963 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phenylethane boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-phenylethyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Phenylethaneboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylethaneboronic acid, also known as phenethylboronic acid, is an organoboron compound with significant applications in organic synthesis and medicinal chemistry. Its structure, featuring a phenylethyl group attached to a boronic acid moiety, makes it a valuable building block, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is a cornerstone in the synthesis of complex organic molecules, including many pharmaceutical compounds. The boronic acid functional group also allows for reversible covalent interactions with diols, a property that is exploited in the design of sensors and drug delivery systems. This technical guide provides a comprehensive overview of the physical and chemical properties of 2-phenylethaneboronic acid, detailed experimental protocols, and visualizations of its chemical reactivity.

Physical Properties

2-Phenylethaneboronic acid is a white to off-white solid at room temperature.[1] It is soluble in polar organic solvents like methanol (B129727) and ethanol (B145695) and has limited solubility in non-polar solvents.[1]

Table 1: Physical and Spectroscopic Properties of 2-Phenylethaneboronic Acid

| Property | Value | Source(s) |

| IUPAC Name | (2-Phenylethyl)boronic acid | [2][3] |

| Synonyms | This compound, 2-Phenyl-1-ethylboronic acid | [3][4][5][6] |

| CAS Number | 34420-17-2 | [4][5][7][6] |

| Molecular Formula | C₈H₁₁BO₂ | [2][5][6] |

| Molecular Weight | 149.98 g/mol | [4][7][6] |

| Appearance | White to off-white solid/crystal powder | [1] |

| Melting Point | 76-81 °C | [4] |

| Boiling Point | Not available (decomposes) | |

| pKa | ~9-10 (estimated) | [2][8] |

| ¹H NMR (CDCl₃) | Phenyl H: ~7.1-7.3 ppm (m); -CH₂-Ph: ~2.8 ppm (t); -CH₂-B: ~1.1 ppm (t); B(OH)₂: broad singlet | |

| ¹³C NMR (CDCl₃) | Phenyl C: ~125-142 ppm; -CH₂-Ph: ~39 ppm; -CH₂-B: ~25 ppm (broad) | [9] |

| ¹¹B NMR | ~30-34 ppm (trigonal), ~3-9 ppm (tetracoordinate) | [1][4][10] |

Note on NMR Data: Detailed, assigned spectra for 2-phenylethaneboronic acid are not consistently published. The provided chemical shifts are estimates based on typical values for the constituent functional groups. The signal for the carbon attached to boron is often broadened due to the quadrupolar nature of the boron nucleus.

Chemical Properties and Reactivity

The chemical behavior of 2-phenylethaneboronic acid is dominated by the boronic acid functionality. Boronic acids are Lewis acidic and can participate in a variety of chemical transformations.

Stability and Handling

2-Phenylethaneboronic acid is generally stable under ambient conditions but can undergo dehydration to form a cyclic trimeric anhydride, known as a boroxine, particularly upon heating. It is important to store the compound in a cool, dry place. While many boronic acids are sensitive to oxidation, alkylboronic acids like 2-phenylethaneboronic acid are generally more stable than their vinyl or some heteroaryl counterparts.[5] However, strong oxidizing agents should be avoided.[11]

Suzuki-Miyaura Cross-Coupling Reactions

A primary application of 2-phenylethaneboronic acid is in Suzuki-Miyaura cross-coupling reactions.[12] This palladium-catalyzed reaction forms a new carbon-carbon bond between the phenylethyl group of the boronic acid and an aryl, vinyl, or alkyl halide or triflate. This reaction is a powerful tool for the synthesis of more complex molecules and is widely used in drug discovery.[12]

Interaction with Diols

Boronic acids reversibly form covalent esters with 1,2- and 1,3-diols. This reversible covalent interaction is the basis for their use in sensors for saccharides and in the development of stimuli-responsive materials and drug delivery systems.

Experimental Protocols

Synthesis of 2-Phenylethaneboronic Acid via Hydroboration-Oxidation

A common method for the synthesis of alkylboronic acids is the hydroboration of an alkene followed by hydrolysis. In the case of 2-phenylethaneboronic acid, styrene (B11656) is the logical precursor.

Materials:

-

Styrene

-

Pinacolborane (HBpin)

-

A rhodium or iridium catalyst (e.g., [Rh(COD)₂]BF₄ with a suitable phosphine (B1218219) ligand for branched product, or an iridium catalyst for the linear product)

-

Anhydrous solvent (e.g., THF or Dioxane)

-

Aqueous acid (e.g., HCl) for hydrolysis

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Anhydrous magnesium or sodium sulfate

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chosen catalyst and ligand in the anhydrous solvent.

-

Addition of Reactants: Add styrene to the catalyst solution via syringe. Subsequently, add pinacolborane dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by TLC or GC-MS.

-

Hydrolysis: Upon completion, carefully quench the reaction by the slow addition of aqueous acid. Stir vigorously for 1-2 hours to effect the hydrolysis of the boronate ester to the boronic acid.

-

Work-up: Extract the aqueous mixture with an organic solvent (e.g., 3 x 50 mL of diethyl ether). Combine the organic layers, wash with brine, and dry over anhydrous magnesium or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude 2-phenylethaneboronic acid can be purified by recrystallization or column chromatography.

Suzuki-Miyaura Coupling of 2-Phenylethaneboronic Acid with an Aryl Bromide

This protocol provides a general procedure for the coupling of 2-phenylethaneboronic acid with a generic aryl bromide.

Materials:

-

2-Phenylethaneboronic acid

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand like SPhos)[7]

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)[7]

-

Solvent system (e.g., a mixture of an organic solvent like dioxane, toluene, or DMF and water)[7]

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous magnesium or sodium sulfate

Procedure:

-

Reaction Setup: To a Schlenk flask, add the aryl bromide, 2-phenylethaneboronic acid (typically 1.2-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Reaction: Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., 3 x 50 mL of ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium or sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Visualizations

Caption: Synthetic workflow for 2-phenylethaneboronic acid.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

2-Phenylethaneboronic acid is a versatile and valuable reagent in modern organic chemistry. Its physical and chemical properties make it a stable and effective coupling partner in the synthesis of complex organic molecules. The detailed protocols provided in this guide offer a starting point for researchers to utilize this compound in their synthetic endeavors. The continued exploration of the reactivity and applications of 2-phenylethaneboronic acid and other organoboron compounds will undoubtedly lead to further innovations in drug discovery and materials science.

References

- 1. rsc.org [rsc.org]

- 2. Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study | Semantic Scholar [semanticscholar.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. par.nsf.gov [par.nsf.gov]

- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DSpace [qspace.library.queensu.ca]

- 7. benchchem.com [benchchem.com]

- 8. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 11. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to Phenethylboronic Acid (CAS: 34420-17-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenethylboronic acid, also known as 2-phenylethaneboronic acid, is an organoboron compound with the CAS number 34420-17-2.[1][2][3] It is a versatile reagent in organic synthesis and holds significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of its properties, applications, and relevant experimental protocols, tailored for researchers and professionals in drug development.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[3] It is soluble in polar organic solvents such as methanol (B129727) and ethanol. Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 34420-17-2 | [1] |

| Molecular Formula | C₈H₁₁BO₂ | [1] |

| Molecular Weight | 149.98 g/mol | [1] |

| Melting Point | 76-81 °C | [3] |

| Predicted pKa | 10.12 ± 0.43 | [3] |

| Appearance | White to off-white crystalline powder | [3] |

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

A primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[6][7]

General Reaction Principle

The Suzuki-Miyaura reaction couples an organoboron compound (in this case, this compound) with an organic halide or triflate in the presence of a palladium catalyst and a base. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Experimental Protocol: Synthesis of a Substituted Biphenyl (Representative)

Materials:

-

Aryl halide (e.g., bromobenzene) (1.0 mmol)

-

This compound (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (0.02 mmol)

-

Base (e.g., K₂CO₃) (2.0 mmol)

-

Solvent (e.g., a mixture of toluene (B28343) and water)

Procedure:

-

To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically several hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup by adding water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Applications in Drug Development: Enzyme Inhibition

This compound has been identified as a good inhibitor of chymotrypsin (B1334515), a serine protease.[3] Boronic acids are a well-established class of serine protease inhibitors, with some progressing to clinical use.[9][10][11]

Mechanism of Serine Protease Inhibition

The inhibitory activity of boronic acids against serine proteases stems from their ability to form a stable, tetrahedral adduct with the catalytic serine residue in the enzyme's active site. The boron atom acts as a Lewis acid, accepting a pair of electrons from the hydroxyl group of the serine. This mimics the transition state of peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity.

Significance in Drug Discovery

Conclusion

This compound is a valuable synthetic intermediate with demonstrated utility in Suzuki-Miyaura cross-coupling reactions and as a starting point for the design of serine protease inhibitors. Its straightforward application in robust carbon-carbon bond formation and its potential for bioactivity make it a compound of significant interest to researchers in both organic synthesis and drug discovery. Further exploration of its biological targets and the development of specific, optimized reaction protocols will undoubtedly expand its applications in these fields.

References

- 1. Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress: Ingenta Connect [ingentaconnect.com]

- 2. hmdb.ca [hmdb.ca]

- 3. kanto.co.jp [kanto.co.jp]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. Strong inhibitory effect of sugar·biphenylylboronic acid complexes on the hydrolytic activity of α-chymotrypsin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phenylboronic acid(98-80-6) 13C NMR spectrum [chemicalbook.com]

- 13. Inhibition of serine proteases by arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Phenylethylboronic Acid

This guide provides a comprehensive overview of 2-phenylethylboronic acid, covering its chemical identity, structure, and significant applications in scientific research and drug development. The content delves into its role in bioconjugation, its impact on cellular signaling pathways, and its utility in synthetic organic chemistry, supported by experimental data and protocols.

Chemical Identity and Structure

2-Phenylethylboronic acid, also known as phenethylboronic acid, is an organoboron compound. Its structure consists of a phenyl group attached to an ethyl group, which in turn is bonded to a boronic acid moiety [-B(OH)₂].

-

IUPAC Name: 2-phenylethylboronic acid[1]

-

Synonyms: this compound, 2-Phenylethaneboronic acid[2]

-

Molecular Formula: C₈H₁₁BO₂[1]

-

Molecular Weight: 149.98 g/mol [2]

-

SMILES: OB(O)CCc1ccccc1[2]

-

InChI Key: VPRUMANMDWQMNF-UHFFFAOYSA-N[1]

Structure:

Applications in Research and Drug Development

Boronic acids, particularly phenylboronic acid (PBA) and its derivatives like 2-phenylethylboronic acid, are of significant interest in biomedical research and drug development. Their unique ability to form reversible covalent bonds with diols makes them valuable tools for various applications.[3]

Glycoprotein and Glycopeptide Enrichment in Proteomics

The boronic acid moiety of 2-phenylethylboronic acid can selectively bind to the cis-diol groups present in glycoproteins and glycopeptides. This property is exploited for the enrichment of these biomolecules from complex biological samples, which is a crucial step in proteomics for studying post-translational modifications.[4][5] The covalent interaction allows for the capture of glycosylated species, which can then be released for analysis by mass spectrometry.[4]

Drug Delivery Systems

Phenylboronic acid-functionalized materials are extensively studied for the development of stimuli-responsive drug delivery systems.[2][6] These systems can be designed to release therapeutic agents in response to specific triggers, such as changes in glucose concentration or pH.[6][7] For instance, PBA-containing hydrogels have been investigated for self-regulated insulin (B600854) delivery, where the competitive binding of glucose displaces the insulin-loaded matrix, leading to its release.[2]

Biosensors

The specific and reversible interaction of boronic acids with diols forms the basis for the development of biosensors. These sensors can be designed to detect the presence and concentration of diol-containing molecules, such as glucose and other carbohydrates. Phenylboronic acid-modified materials can be incorporated into electrochemical or colorimetric sensor platforms.[6]

Biological Activity and Signaling Pathways

While specific studies on the biological activity of 2-phenylethylboronic acid are limited, research on the closely related phenylboronic acid (PBA) provides valuable insights into its potential effects on cellular processes.

Inhibition of Cancer Cell Migration

Studies have shown that phenylboronic acid can inhibit the migration of prostate cancer cells.[8][9] This inhibition is achieved by targeting key signaling networks involved in cell motility. Specifically, PBA has been shown to decrease the activity of the Rho family of small GTPases, including RhoA, Rac1, and Cdc42, in metastatic prostate cancer cells.[8][9] These proteins are crucial regulators of the actin cytoskeleton, which is essential for cell movement.[8]

The diagram below illustrates the signaling pathway affected by phenylboronic acid in the context of cancer cell migration.

Caption: Phenylboronic acid inhibits key regulators of cell migration.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

2-Phenylethylboronic acid is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.[10]

Materials:

-

Aryl halide (e.g., aryl bromide) (1.0 mmol, 1.0 equiv)

-

2-Phenylethylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

-

Solvent (e.g., toluene, dioxane, DMF)

-

Water (if using an aqueous base)

Procedure:

-

To a reaction vessel, add the aryl halide, 2-phenylethylboronic acid, and the base.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the solvent and the palladium catalyst under the inert atmosphere.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Synthesis of 2-Phenylethylboronic Acid

The synthesis of boronic acids often involves the reaction of an organometallic reagent with a trialkyl borate (B1201080).

Materials:

-

2-Phenylethyl bromide or chloride

-

Magnesium turnings

-

Triisopropyl borate

-

Anhydrous diethyl ether or THF

-

Aqueous acid (e.g., HCl)

Procedure:

-

Prepare the Grignard reagent by reacting 2-phenylethyl halide with magnesium turnings in an anhydrous ether or THF under an inert atmosphere.

-

Cool the Grignard reagent solution to a low temperature (e.g., -78 °C).

-

Slowly add triisopropyl borate to the cooled Grignard reagent solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by adding aqueous acid.

-

Extract the product into an organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer and concentrate to obtain the crude 2-phenylethylboronic acid.

-

Purify the product by recrystallization or column chromatography.[11]

Quantitative Data

The following table summarizes the inhibitory effects of phenylboronic acid (PBA) on the activity of Rho GTPases in DU-145 metastatic prostate cancer cells. This data is indicative of the potential biological activity of its derivative, 2-phenylethylboronic acid.

| Target Protein | Treatment (1 mM) | % Activity Reduction (Relative to Control) | Reference |

| RhoA | Phenylboronic Acid (PBA) | ~50% | [8] |

| Rac1 | Phenylboronic Acid (PBA) | ~40% | [8] |

| Cdc42 | Phenylboronic Acid (PBA) | ~30% | [8] |

Note: The data presented is for phenylboronic acid and serves as a reference for the potential activity of 2-phenylethylboronic acid.

Conclusion

2-Phenylethylboronic acid is a versatile compound with significant potential in various fields of chemical and biomedical research. Its utility in organic synthesis, particularly in Suzuki-Miyaura coupling, is well-established. Furthermore, the properties of the boronic acid moiety make it a valuable tool for applications in proteomics, drug delivery, and biosensing. The biological activity of the closely related phenylboronic acid in inhibiting cancer cell migration highlights a promising area for future investigation into the therapeutic potential of 2-phenylethylboronic acid and its derivatives. This guide provides a foundational understanding for researchers and professionals looking to explore the applications of this important chemical entity.

References

- 1. Application of phenylboronic acid modified hydrogel affinity chips for high-throughput mass spectrometric analysis of glycated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Boronic Acid-Based Enrichment for Site-Specific Identification of the N-glycoproteome Using MS-Based Proteomics | Springer Nature Experiments [experiments.springernature.com]

- 5. Bottom-Up Proteomics: Advancements in Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications [mdpi.com]

- 7. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to Phenethylboronic Acid: Properties and Applications

Phenethylboronic acid is a versatile reagent in organic chemistry, valued for its role in the formation of carbon-carbon bonds. This guide provides an overview of its fundamental chemical properties and outlines a common application in synthetic protocols, tailored for researchers, scientists, and professionals in drug development.

Core Properties of this compound

This compound, also known as 2-phenylethaneboronic acid, is a white to off-white crystalline solid.[1] Its key identifiers and physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C8H11BO2 | [2][3] |

| Molecular Weight | 149.98 g/mol | [2][3] |

| CAS Number | 34420-17-2 | [2][3] |

| Linear Formula | C6H5CH2CH2B(OH)2 | |

| Melting Point | 76-81 °C | [1] |

| Synonyms | 2-Phenylethaneboronic acid | [2] |

Application in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound is its use as a reactant in Suzuki-Miyaura cross-coupling reactions.[1] This palladium-catalyzed reaction is a powerful method for creating a carbon-carbon bond between an organoboron compound (like this compound) and an organohalide or triflate.

The following is a representative protocol that can be adapted for the use of this compound. The specific conditions, including the choice of catalyst, base, and solvent, may require optimization depending on the specific substrates being used.

Materials:

-

Aryl halide or triflate (1.0 equivalent)

-

This compound (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%)

-

Base (e.g., K2CO3, Cs2CO3, 2-3 equivalents)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide or triflate, this compound, palladium catalyst, and base.

-

Add the anhydrous solvent to the flask.

-

Heat the reaction mixture with stirring to the desired temperature (typically between 80-120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography, to obtain the desired coupled product.

The following diagram illustrates the key stages of the Suzuki-Miyaura cross-coupling reaction.

Caption: A diagram illustrating the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Spectroscopic and Synthetic Insights into Phenethylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for phenethylboronic acid and its pinacol (B44631) ester derivative. It also details a common experimental protocol for the synthesis of arylboronic acids, which can be adapted for this compound. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and other scientific endeavors where this compound is a molecule of interest.

Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the ¹H and ¹³C NMR spectral data for 2-phenylethylboronic acid and its pinacol ester. This information is crucial for the identification and characterization of these compounds.

Table 1: ¹H NMR Data of 2-Phenylethylboronic Acid Pinacol Ester in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.38 | m | 4H | Aromatic (C₆H₅) | |

| 7.28 | m | 1H | Aromatic (C₆H₅) | |

| 2.85 | t | 7.6 | 2H | -CH₂-Ph |

| 1.33 | t | 7.6 | 2H | -CH₂-B |

| 1.25 | s | 12H | Pinacol (-C(CH₃)₂) |

Table 2: ¹³C NMR Data of 2-Phenylethylboronic Acid Pinacol Ester in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 142.8 | Aromatic (ipso-C) |

| 128.4 | Aromatic (CH) |

| 128.3 | Aromatic (CH) |

| 125.9 | Aromatic (CH) |

| 83.5 | Pinacol (-C(CH₃)₂) |

| 29.5 | -CH₂-Ph |

| 24.8 | Pinacol (-CH₃) |

| Note: The signal for the carbon attached to boron is often broad and may not be observed. |

Table 3: ¹H NMR Data of a Phenylboronic Acid-Citrate Complex in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 11.60 | s | 3H | -OH |

| 7.52–7.38 | m | 2H | Aromatic |

| 7.27–7.10 | m | 3H | Aromatic |

| 2.71 | d | 2H | Citrate |

| 2.60 | d | 2H | Citrate |

Experimental Protocols

The following is a general procedure for the synthesis of arylboronic acids from the corresponding aryl bromide. This method can be adapted for the synthesis of 2-phenylethylboronic acid from 2-phenylethyl bromide.

General Synthesis of Arylboronic Acids

Materials:

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Aryl bromide (e.g., 2-phenylethyl bromide)

-

Trimethyl borate (B1201080) (B(OMe)₃)

-

Anhydrous Diethyl ether (Et₂O)

-

Hydrochloric acid (HCl, 1M)

-

Sodium hydroxide (B78521) (NaOH, 1M)

Procedure:

-

To a stirred suspension of magnesium turnings in anhydrous THF under a nitrogen atmosphere, a few drops of a solution of the aryl bromide in THF are added.

-

Once the Grignard reaction initiates (indicated by a temperature increase), the remaining aryl bromide solution is added dropwise.

-

The mixture is stirred vigorously for approximately 40 minutes.

-

The Grignard reagent is then transferred via cannula to a solution of trimethyl borate in diethyl ether at -78 °C.

-

After 20 minutes, the reaction mixture is slowly warmed to room temperature and stirred for 24 hours.

-

A 1M HCl solution is added dropwise, and the mixture is stirred for 1 hour.

-

Diethyl ether is added, and the phases are separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with a 1M NaOH solution.

-

The basic aqueous layer is then acidified with concentrated HCl at 0 °C until the pH reaches 1, at which point the boronic acid precipitates.

-

The pure product is obtained by filtration.[1]

Experimental Workflow

The synthesis of this compound via the Grignard reaction with trimethyl borate can be visualized as a straightforward workflow.

Caption: Synthetic workflow for this compound.

References

Unveiling the Atomic Architecture: A Guide to the Crystal Structure Analysis of Phenyl-Substituted Boronic Acids

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of phenyl-substituted boronic acids. While a definitive crystal structure for phenethylboronic acid is not currently available in public crystallographic databases, this document outlines the complete experimental workflow for such an analysis. To illustrate the expected outcomes, the detailed crystal structure of the closely related compound, phenylboronic acid, is presented as a case study. This guide is intended to equip researchers in drug discovery and materials science with the foundational knowledge required to pursue and interpret the crystal structures of novel boronic acid derivatives.

Introduction: The Significance of Crystal Structure in Drug Development

The precise three-dimensional arrangement of atoms within a molecule, known as its crystal structure, is a cornerstone of modern drug development and materials science. For active pharmaceutical ingredients (APIs), the crystalline form dictates critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. Phenyl-substituted boronic acids are a class of compounds with significant therapeutic and synthetic utility, including their use in Suzuki-Miyaura cross-coupling reactions.[1] Understanding their solid-state structure is paramount for rational drug design, formulation, and intellectual property protection.

A Note on this compound: As of the date of this publication, a search of the Cambridge Structural Database (CSD) and other public repositories reveals no deposited crystal structure for this compound. The following guide therefore provides a generalized, yet detailed, protocol for how such a structure would be determined, using phenylboronic acid as a direct analogue for data presentation.

Experimental Protocols for Crystal Structure Determination

The determination of a small molecule's crystal structure is a multi-step process that begins with synthesis and culminates in the refinement of a 3D atomic model.[2][3]

Synthesis and Purification

The first step is the chemical synthesis of the target compound. This compound can be synthesized via several established routes, a common method being the reaction of a Grignard reagent with a trialkyl borate (B1201080) followed by hydrolysis.

-

Illustrative Synthesis of Phenylboronic Acid: A common laboratory-scale synthesis involves the reaction of phenylmagnesium bromide with trimethyl borate to form the corresponding boronate ester.[4] This intermediate is then hydrolyzed to yield phenylboronic acid.[4] The crude product must be purified to a high degree, typically by recrystallization, to be suitable for single crystal growth.

Crystallization

Growing a single crystal of sufficient size and quality is often the most challenging step.[3] The crystal must be a well-ordered, single lattice, typically larger than 0.1 mm in all dimensions.[3] Several techniques can be employed:

-

Slow Evaporation: The purified compound is dissolved in a suitable solvent or solvent mixture to near-saturation. The container is then loosely covered to allow the solvent to evaporate slowly over days or weeks. As the solution becomes supersaturated, crystals may form.

-

Vapor Diffusion: This gentle method involves dissolving the compound in a solvent in which it is soluble, and placing this solution in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is insoluble.[5] The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.[5]

-

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, leading to crystallization.

For phenylboronic acid, suitable crystals have been obtained by recrystallization from water.[6]

X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer in a single-crystal X-ray diffractometer.[2] The crystal is cooled, often to 100 K, to minimize thermal vibrations of the atoms, and then irradiated with a monochromatic X-ray beam.[7] The crystal lattice diffracts the X-rays in a specific pattern of spots, which are recorded by a detector.[3] A full dataset is collected by rotating the crystal and recording the diffraction pattern at hundreds or thousands of different orientations.

Structure Solution and Refinement

The collected diffraction data (intensities and positions of the spots) are processed to determine the unit cell parameters and space group. The "phase problem" is then solved using computational methods (e.g., direct methods for small molecules) to generate an initial electron density map.[3] From this map, the positions of the atoms can be inferred. This initial model is then refined using least-squares procedures to best fit the experimental diffraction data, resulting in a final, precise 3D model of the molecule's structure in the crystal.[6]

Data Presentation: Crystal Structure of Phenylboronic Acid

The following tables summarize the crystallographic data for phenylboronic acid, as determined by Rettig and Trotter.[6][8] This serves as an example of the quantitative data obtained from a successful crystal structure analysis.

Table 1: Crystal Data and Structure Refinement for Phenylboronic Acid [6][8]

| Parameter | Value |

| Empirical Formula | C₆H₇BO₂ |

| Formula Weight | 121.93 g/mol |

| Temperature | 298 K |

| Wavelength | 1.54184 Å (CuKα) |

| Crystal System | Orthorhombic |

| Space Group | Iba2 |

| Unit Cell Dimensions | |

| a | 17.9049(7) Å |

| b | 15.3264(5) Å |

| c | 9.8113(2) Å |

| α, β, γ | 90°, 90°, 90° |

| Volume | 2691.0(1) ų |

| Z (Molecules per unit cell) | 16 |

| Calculated Density | 1.203 g/cm³ |

| Final R indices [I>2σ(I)] | R1 = 0.031, wR2 = 0.041 |

| Goodness-of-fit on F² | Not Reported |

Table 2: Selected Bond Lengths for Phenylboronic Acid (Molecule 1) [6]

| Bond | Length (Å) |

| B(1)-O(1) | 1.378(4) |

| B(1)-O(2) | 1.362(4) |

| B(1)-C(1) | 1.568(4) |

Note: The asymmetric unit of phenylboronic acid contains two independent molecules. The data presented here is for one of these molecules. Bond lengths are given with standard uncertainties in parentheses.

Mandatory Visualizations

The following diagrams illustrate the workflow and key interactions in crystal structure analysis.

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Caption: Dimeric structure of phenylboronic acid via hydrogen bonds.

Conclusion

While the crystal structure of this compound remains to be determined, the protocols and analytical methods for its elucidation are well-established. This guide provides the necessary framework for researchers to undertake such an investigation. The crystallographic data from its close analogue, phenylboronic acid, demonstrates the level of atomic detail that can be achieved. For professionals in drug development, obtaining and analyzing the crystal structure of new boronic acid derivatives is a critical step in understanding their solid-state properties, which ultimately influences their efficacy and viability as therapeutic agents.

References

- 1. フェネチルボロン酸 | Sigma-Aldrich [sigmaaldrich.com]

- 2. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 5. iucr.org [iucr.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. excillum.com [excillum.com]

- 8. researchgate.net [researchgate.net]

Solubility of Phenethylboronic Acid in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of phenethylboronic acid in organic solvents. A critical parameter in process chemistry, drug development, and chemical synthesis, solubility dictates reaction conditions, purification strategies, and formulation development. This document collates available qualitative and analogous quantitative data, details established experimental protocols for solubility determination, and presents a visual workflow to aid researchers in their laboratory practices. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide leverages data from the structurally similar phenylboronic acid to provide valuable insights into its expected solubility behavior.

Introduction to this compound

This compound, also known as 2-phenylethaneboronic acid, is an organoboron compound with the chemical formula C₆H₅CH₂CH₂B(OH)₂.[1] It serves as a key building block in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[2] Its applications extend to the synthesis of complex organic molecules, including active pharmaceutical ingredients. An understanding of its solubility in various organic solvents is paramount for optimizing reaction kinetics, facilitating purification, and developing suitable formulations.

Boronic acids, in general, are known to be sensitive to dehydration, which can lead to the formation of cyclic anhydrides (boroxines).[3][4] This equilibrium can complicate solubility measurements and may result in variability in reported data.[3]

Quantitative Solubility Data (Analogous Compound)

The following table summarizes the experimental solubility of phenylboronic acid in various organic solvents, presented as mole fraction (x) at different temperatures.

| Solvent | Temperature (°C) | Solubility (Mole Fraction, x) |

| Chloroform | 20 | ~0.08 |

| 30 | ~0.15 | |

| 40 | ~0.25 | |

| Acetone | 20 | ~0.22 |

| 30 | ~0.35 | |

| 40 | ~0.50 | |

| 3-Pentanone | 20 | ~0.18 |

| 30 | ~0.28 | |

| 40 | ~0.40 | |

| Dipropyl Ether | 20 | ~0.25 |

| 30 | ~0.40 | |

| 40 | ~0.58 | |

| Methylcyclohexane | 20 | <0.01 |

| 30 | <0.01 | |

| 40 | ~0.01 |

Note: Data is extrapolated from graphical representations in Leszczyński et al. (2020) for phenylboronic acid and should be considered an approximation for this compound.[3][5]

General Solubility Trends for Phenylboronic Acid:

-

High Solubility: Ethers (e.g., dipropyl ether) and ketones (e.g., acetone).[5][6]

-

Very Low Solubility: Hydrocarbons (e.g., methylcyclohexane).[5][6]

It is anticipated that this compound will follow similar trends, with potentially slightly enhanced solubility in less polar solvents compared to phenylboronic acid due to the ethyl spacer.

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound, direct experimental measurement is recommended. The following are established protocols for determining the solubility of boronic acids in organic solvents.[7][8][9]

Dynamic (Synthetic) Method

The dynamic method is a reliable technique that involves observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[7][10] This method is based on monitoring the disappearance of turbidity in a solid-liquid mixture.

Materials and Equipment:

-

This compound (high purity)

-

High-purity organic solvents

-

Jacketed glass vessel

-

Analytical balance (±0.1 mg)

-

Magnetic stirrer and stir bar

-

Calibrated temperature probe (±0.1 K)

-

Luminance probe or turbidity sensor

-

Heating/cooling circulator

Procedure:

-

Sample Preparation: Accurately weigh this compound and the chosen organic solvent into the jacketed glass vessel to create a biphasic sample of known composition.

-

Heating and Stirring: Vigorously stir the sample while heating it at a slow, constant rate (e.g., 0.1 K/min) using the circulator.[7]

-

Turbidity Monitoring: Continuously monitor the turbidity of the sample with a luminance probe, which measures the intensity of light passing through the solution.[3]

-

Equilibrium Temperature Determination: The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific composition. This is typically marked by a sharp increase in measured light intensity.[7]

-

Data Collection: Repeat the procedure for a range of compositions to construct a solubility curve (temperature vs. mole fraction).

Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining thermodynamic equilibrium solubility.[8]

Materials and Equipment:

-

This compound (high purity)

-

High-purity organic solvents

-

Glass vials with airtight seals

-

Constant temperature shaker/agitator

-

Analytical balance (±0.1 mg)

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV, UPLC-MS)[11]

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of excess solid is crucial.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[8]

-

Phase Separation: Cease agitation and allow the excess solid to settle.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are included. Filter the aliquot using a syringe filter compatible with the solvent.

-

Concentration Determination: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV, against a calibration curve.

Visualized Experimental Workflow

The following diagrams illustrate the logical workflow for the dynamic method of solubility determination and a typical application of this compound in a Suzuki-Miyaura coupling reaction.

Caption: Workflow for the Dynamic Method of Solubility Determination.

Caption: Key Components in a Suzuki-Miyaura Cross-Coupling Reaction.

Conclusion

While specific quantitative solubility data for this compound remains a gap in the current literature, this guide provides a framework for understanding its likely behavior based on data from the analogous phenylboronic acid. For applications requiring precise solubility values, the detailed experimental protocols provided herein offer robust methods for their determination. A thorough understanding of solubility is indispensable for the effective application of this compound in synthetic chemistry, particularly in the context of Suzuki-Miyaura couplings, which are fundamental to modern drug discovery and development. The generation of comprehensive solubility data for this important building block would be a valuable contribution to the scientific community.

References

- 1. Phenylethane Boronic Acid | C8H11BO2 | CID 65389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

The Dawn of a Versatile Moiety: An In-depth Technical Guide to the Discovery and History of Alkylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkylboronic acids, a class of organoboron compounds characterized by a boron atom bonded to an alkyl group and two hydroxyl groups, have emerged from relative obscurity to become indispensable tools in modern organic synthesis and medicinal chemistry. Their unique electronic properties and reactivity have paved the way for groundbreaking advancements in carbon-carbon bond formation and the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery and historical development of alkylboronic acids, detailing key synthetic methodologies, experimental protocols, and their transformative impact on the scientific landscape.

Early Discovery and the Dawn of Organoborane Chemistry

The journey of alkylboronic acids began in the mid-19th century. In 1860, English chemist Edward Frankland reported the first synthesis of an organoboronic acid, specifically ethylboronic acid.[1][2][3][4] His pioneering work involved a two-step process: the reaction of diethylzinc (B1219324) with triethyl borate (B1201080) to form triethylborane, followed by its oxidation in air.[1][2][3] While a landmark discovery, the synthetic utility of alkylboronic acids remained limited for nearly a century due to the lack of general and efficient synthetic methods.

The Hydroboration Revolution: A Gateway to Alkylboronic Acids

A paradigm shift in organoboron chemistry occurred in the 1950s with the groundbreaking work of Herbert C. Brown at Purdue University. His discovery of the hydroboration reaction, for which he was awarded the Nobel Prize in Chemistry in 1979, provided a remarkably versatile and convenient method for the synthesis of organoboranes from alkenes. This reaction involves the addition of a boron-hydrogen bond across a carbon-carbon double or triple bond. The resulting organoboranes serve as key intermediates in the preparation of alkylboronic acids.

The Hydroboration-Oxidation Reaction

The most common route to alkylboronic acids from alkenes is a two-step sequence: hydroboration followed by oxidation.

Experimental Protocol: Synthesis of an Alkylboronic Acid via Hydroboration-Oxidation

Materials:

-

Alkene (e.g., 1-octene)

-

Borane-tetrahydrofuran complex (BH₃·THF) solution (1.0 M in THF)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 3 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 30%)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Hydroboration:

-

In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, dissolve the alkene in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a stoichiometric amount of BH₃·THF solution dropwise while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Oxidation:

-

Cool the reaction mixture back to 0 °C.

-

Carefully add the NaOH solution, followed by the slow, dropwise addition of the H₂O₂ solution. Caution: This reaction is exothermic.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-3 hours.

-

-

Work-up and Isolation:

-

Separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alkylboronic acid.

-

The crude product can be purified by recrystallization or chromatography.

-

Quantitative Data:

The hydroboration-oxidation sequence is known for its high yields and excellent regioselectivity, typically proceeding in an anti-Markovnikov fashion.

| Alkene Substrate | Product | Typical Yield (%) | Reference |

| 1-Hexene | 1-Hexylboronic acid | >90 | General knowledge from cited protocols |

| Styrene | 2-Phenylethylboronic acid | ~85-95 | General knowledge from cited protocols |

| Cyclohexene | Cyclohexylboronic acid | >95 | General knowledge from cited protocols |

Experimental Workflow: Hydroboration-Oxidation

The Suzuki-Miyaura Coupling: A Revolution in C-C Bond Formation

The true potential of alkylboronic acids was fully realized with the development of the Suzuki-Miyaura cross-coupling reaction by Akira Suzuki in 1979, a discovery that earned him a share of the 2010 Nobel Prize in Chemistry.[5] This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between an organoboronic acid and an organic halide or triflate. The inclusion of alkylboronic acids as coupling partners has had a profound impact on the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

Experimental Protocol: Suzuki-Miyaura Coupling of an Alkylboronic Acid

Materials:

-

Alkylboronic acid

-

Aryl halide (e.g., bromobenzene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., toluene, dioxane, DMF)

-

Water

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

Reaction Setup:

-

To a dry, nitrogen-flushed Schlenk flask, add the aryl halide, alkylboronic acid, base, and palladium catalyst.

-

Add the solvent and a small amount of water.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Add water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Quantitative Data:

The yield of the Suzuki-Miyaura coupling can be influenced by the nature of the alkylboronic acid, the aryl halide, the catalyst, and the reaction conditions.

| Alkylboronic Acid | Aryl Halide | Catalyst | Base | Solvent | Yield (%) | Reference |

| n-Butylboronic acid | 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 | General literature values |

| Cyclohexylboronic acid | 1-Iodonaphthalene | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 92 | General literature values |

| sec-Butylboronic acid | 4-Chlorobenzonitrile | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 78 | General literature values |

Logical Relationship: Suzuki-Miyaura Catalytic Cycle

References

A Theoretical Examination of Phenethylboronic Acid Reactivity: A Guide for Researchers

Introduction

Phenethylboronic acid, a member of the versatile boronic acid family, holds significant potential in organic synthesis and medicinal chemistry. Its structure, featuring a phenethyl group attached to a boronic acid moiety, suggests a rich and complex reactivity profile. Theoretical and computational studies are invaluable tools for elucidating the intricate reaction mechanisms, predicting reactivity, and understanding the stability of such compounds. This in-depth technical guide provides a comprehensive overview of the theoretical approaches used to study the reactivity of boronic acids, with a specific focus on principles applicable to this compound. Due to a scarcity of literature focused exclusively on this compound, this guide draws upon theoretical studies of analogous aryl and alkyl boronic acids to provide a foundational understanding for researchers, scientists, and drug development professionals.

The reactivity of boronic acids is fundamentally governed by the Lewis acidic nature of the boron atom and its ability to exist in equilibrium between a neutral, trigonal planar (sp² hybridized) state and an anionic, tetrahedral (sp³ hybridized) boronate state. This equilibrium is a critical factor in many of its characteristic reactions.

Core Reactivity and Mechanistic Pathways

Theoretical studies have provided profound insights into several key reactions of boronic acids. These investigations typically employ quantum mechanical calculations to map out potential energy surfaces, identify transition states, and determine reaction energetics.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. Theoretical studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating its catalytic cycle.[1][2] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often considered the most complex and has been a major focus of computational studies.[2] These studies have shown that the activation of the boronic acid by a base to form a boronate species is crucial for the reaction to proceed efficiently.[1]

Oxidative Stability and Protodeboronation

A significant challenge in the application of boronic acids is their susceptibility to oxidation and protodeboronation (cleavage of the C-B bond by a proton source).[3][4] Computational studies have revealed that the mechanism of these decomposition pathways is highly dependent on the electronic properties of the organic substituent and the reaction conditions. For instance, electron-donating groups on an aryl ring can influence the stability of the boronic acid.[3] The formation of a mixed anhydride (B1165640) with a carboxylic acid has been shown through computational analyses to greatly enhance oxidative stability by imposing stereoelectronic constraints.[3]

Protodeboronation is another common decomposition pathway, especially for electron-rich heterocyclic and vinyl boronic acids.[2][4] MIDA (N-methyliminodiacetic acid) boronates have been developed as air-stable precursors that can slowly release the unstable boronic acid under reaction conditions, a strategy supported by understanding the kinetics of hydrolysis.[4]

Complexation with Diols

Boronic acids are known to form reversible covalent bonds with diols to create cyclic boronate esters. This property is the basis for their use in carbohydrate sensing and as protecting groups.[5] Theoretical studies have investigated the kinetics and thermodynamics of this complexation.[6] DFT calculations have been used to model the transition states of the reaction between boronic acids and diols, revealing a multi-step mechanism.[6] The reactivity is highly influenced by the electronic nature of the substituent on the boronic acid and the pH of the medium.[6]

Computational Methodologies

The theoretical investigation of this compound reactivity relies on a suite of computational chemistry techniques. The choice of method is critical for obtaining accurate and reliable results.

Experimental Protocols: Computational Details

A typical computational protocol for studying the reactivity of a boronic acid like this compound involves the following steps:

-

Geometry Optimization: The three-dimensional structures of reactants, intermediates, transition states, and products are optimized to find the lowest energy conformation. This is commonly performed using Density Functional Theory (DFT) with functionals such as B3LYP or M06-2X and a Pople-style basis set like 6-31G(d,p).[6][7]

-

Frequency Calculations: These are performed to characterize the nature of the optimized structures. A minimum on the potential energy surface (reactants, products, intermediates) will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency.

-

Transition State Search: Methods like the synchronous transit-guided quasi-Newton (STQN) method are used to locate the transition state connecting reactants and products.

-

Energy Calculations: Higher-level single-point energy calculations are often performed on the optimized geometries to obtain more accurate energies. This can involve larger basis sets (e.g., aug-cc-pVDZ) or more sophisticated methods like Møller-Plesset perturbation theory (MP2).[8]

-

Solvation Effects: The influence of the solvent is crucial and is often included using implicit continuum solvation models like the Polarizable Continuum Model (PCM).[7]

Quantitative Data from Theoretical Studies

Computational studies provide a wealth of quantitative data that can be used to compare the reactivity of different boronic acids and predict reaction outcomes. The tables below summarize representative data from studies on phenylboronic acid and related compounds, which can serve as a baseline for understanding the potential reactivity of this compound.

Table 1: Calculated Relative Energies of Phenylboronic Acid Conformers

| Conformer | Relative Energy (kcal/mol) - HF | Relative Energy (kcal/mol) - B3LYP |

| anti-syn | 0.000 | 0.000 |

| syn-anti | 0.248 | 0.227 |

| syn-syn | 1.465 | 1.079 |

| anti-anti | 3.855 | 3.577 |

| Data adapted from studies on 3-cyanophenylboronic acid, which show the small energy differences between conformers of the B(OH)₂ group.[5] |

Table 2: Calculated Activation Energies for Suzuki-Miyaura Transmetalation

| Reactant System | Rate-Determining Step | Activation Energy (kcal/mol) | Computational Method |

| Phenylboronic Acid + Bromobenzene | Transmetalation | ~30.5 | DFT (M06-L) |

| This value is for the reaction on a Pd-H-Beta zeolite catalyst and highlights the energy barrier associated with the C-B bond cleavage.[1] |

Table 3: Frontier Molecular Orbital Energies of Phenylboronic Acid Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 3-cyanophenylboronic acid (anti-syn) | -7.98 | -2.32 | 5.66 |

| 3-cyanophenylboronic acid (syn-anti) | -8.00 | -2.34 | 5.66 |

| The HOMO-LUMO gap is an indicator of chemical reactivity and stability.[5][7] |

Conclusion and Future Outlook

While direct theoretical studies on this compound are limited, the extensive computational research on analogous boronic acids provides a robust framework for understanding its reactivity. The principles governing the Suzuki-Miyaura coupling, oxidative stability, and diol complexation are expected to be broadly applicable. The interplay between the electronic effects of the phenyl ring and the conformational flexibility of the ethyl linker in this compound presents a unique area for future computational investigation. Such studies will be crucial for designing novel catalysts, developing more stable boronic acid reagents, and expanding their application in drug discovery and materials science. By leveraging the computational methodologies outlined in this guide, researchers can gain valuable a priori insights into the reactivity of this compound and accelerate its translation into practical applications.

References

- 1. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. A Computational Investigation of the Nitrogen-Boron Interaction in o-(N,N-Dialkylaminomethyl)arylboronate Systems - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Phenethylboronic Acid in Suzuki-Miyaura Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. While traditionally employed for the coupling of sp2-hybridized carbons, its application to sp3-hybridized organoboron reagents, such as phenethylboronic acid, has garnered significant interest. The resulting 1,2-diarylethane motif is a prevalent scaffold in numerous biologically active molecules and natural products.

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling of this compound with a range of aryl halides. The protocol is designed to serve as a robust starting point for researchers, with considerations for reaction optimization and troubleshooting.

Reaction Principle

The Suzuki-Miyaura coupling of this compound with an aryl halide (Ar-X) proceeds via a palladium-catalyzed catalytic cycle. The fundamental steps include oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the phenethyl group from the boronic acid to the palladium center, and subsequent reductive elimination to afford the desired 1-aryl-2-phenylethane product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions, particularly β-hydride elimination, which can be a competing pathway with sp3-hybridized organoboron reagents.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides. These data are compiled from representative procedures for similar C(sp3)-hybridized boronic acids and serve as a general guide. Actual yields may vary depending on the specific substrate and reaction optimization.

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | 85 |

| 2 | 4-Bromoanisole | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 88 |

| 3 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 80 | 24 | 75 |

| 4 | 1-Bromo-4-(trifluoromethyl)benzene | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 110 | 12 | 82 |

| 5 | 2-Bromopyridine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 2-Methyltetrahydrofuran | 100 | 18 | 78 |

Experimental Protocols

General Protocol for the Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

-

This compound

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, or PdCl₂(dppf))

-

Phosphine (B1218219) ligand (if required, e.g., SPhos, XPhos, RuPhos)

-

Base (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃, K₂CO₃)

-

Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF, 2-Methyltetrahydrofuran)

-

Degassed water or co-solvent (if applicable)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), palladium catalyst (0.01-0.05 mmol, 1-5 mol%), and phosphine ligand (if required, 2-10 mol%).

-

Addition of Base and Solvent: Add the base (2.0-3.0 mmol, 2.0-3.0 equiv) to the reaction vessel. Subsequently, add the anhydrous solvent (3-5 mL). If an aqueous co-solvent is used, it should be thoroughly degassed prior to addition.

-

Degassing: If the solvent was not pre-degassed, degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by subjecting the sealed vessel to several cycles of vacuum and backfilling with an inert gas.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 1-aryl-2-phenylethane.

Mandatory Visualization

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling of this compound.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for Phenethylboronic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Phenethylboronic acid is a versatile reagent in modern organic synthesis, primarily utilized as a building block for the introduction of the phenethyl group into a variety of molecular scaffolds. Its applications are prominent in the construction of carbon-carbon and carbon-heteroatom bonds, making it a valuable tool in the synthesis of complex organic molecules, including those with potential pharmaceutical applications such as β-arylethylamines.[1] This document provides detailed application notes and protocols for the use of this compound in key organic transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate, enabling the formation of carbon-carbon bonds.[2][3] this compound can be effectively coupled with various aryl and heteroaryl halides to synthesize substituted 1,2-diphenylethanes and related structures.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 85-95 |

| 2 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 80-90 |

| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 75-85 |

| 4 | 4-Iodoacetophenone | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 90-98 |

| 5 | 1-Chloro-3,5-bis(trifluoromethyl)benzene | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | n-Butanol | 100 | 70-80 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.[2]

Materials:

-

This compound (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (B84403) (K₃PO₄, 2.0 equiv)

-

Toluene

-

Water (degassed)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

-

Add toluene (5 mL) and degassed water (0.5 mL) to the flask.

-

The reaction mixture is heated to 100 °C and stirred vigorously for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Chan-Lam Coupling

The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically between a boronic acid and an amine or an alcohol.[2][4] This reaction provides a powerful method for the N- or O-phenethylation of various substrates under relatively mild conditions.

Data Presentation: Chan-Lam Coupling of this compound with Anilines

The following data is adapted from a study on the copper-promoted cross-coupling of anilines with alkyl boronic acids and demonstrates the utility of this compound in this transformation.

| Entry | Aniline (B41778) | Product | Yield (%) |

| 1 | Aniline | N-Phenethylaniline | 85 |

| 2 | 4-Methoxyaniline | 4-Methoxy-N-phenethylaniline | 92 |

| 3 | 4-Chloroaniline | 4-Chloro-N-phenethylaniline | 78 |

| 4 | 2-Methylaniline | 2-Methyl-N-phenethylaniline | 81 |

| 5 | 3-Nitroaniline | 3-Nitro-N-phenethylaniline | 65 |